Methoxyphosphinate

Description

Historical Context and Evolution of Methoxyphosphinate Research Paradigms

The study of organophosphorus compounds has a rich history, with the development of phosphonates and their derivatives being a key area of focus. Research into phosphonates, which are structurally related to methoxyphosphinates, has been ongoing for over a century, with applications spanning medicine, agriculture, and industrial processes. nih.gov The defining feature of these compounds is the stable carbon-phosphorus (C-P) bond. nih.gov

The evolution of research in this area has been driven by technological advancements. nih.gov For instance, the commercialization of phosphonates for applications like corrosion inhibition in cooling water systems began in the late 1960s. osti.gov More recently, the advent of genomics has enabled the discovery of new phosphonate (B1237965) natural products and their biosynthetic pathways, opening up new avenues for research. nih.gov

The development of methoxyphosphinate chemistry has often been intertwined with the broader field of phosphonate research. For example, methoxyphosphonate nucleotide analogues have been extensively studied as prodrugs in antiviral and antitumor therapies. google.comgoogle.com These studies have highlighted the importance of the methoxy (B1213986) group in modulating the biological activity and pharmacokinetic properties of these compounds. The focus has often been on creating derivatives that can be effectively delivered to target tissues. google.comgoogleapis.com

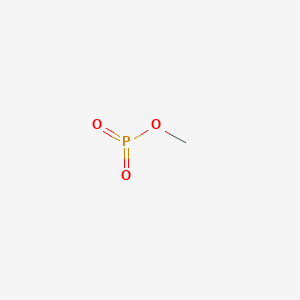

Fundamental Structural Features and Chemical Bonding in Methoxyphosphinates

The core of a methoxyphosphinate is a phosphorus atom in a tetrahedral geometry. This central atom is covalently bonded to a methoxy group (-OCH3), an organic group (R), a double-bonded oxygen atom (P=O), and a single-bonded oxygen atom (P-O⁻) which often exists as a salt or ester.

Key aspects of the chemical bonding in methoxyphosphinates include:

P-O Single Bonds: These are strong sigma (σ) bonds with typical bond lengths in the range of 1.5–1.6 Å.

P=O Double Bond: This bond is a prominent feature, with its stretching frequency observed in infrared (IR) spectroscopy typically between 1200–1300 cm⁻¹.

P-C Single Bonds: In derivatives where the organic group is attached via a carbon atom, these bonds can be stabilized by resonance with adjacent oxygen atoms.

Hydrogen Bonding: The oxygen atoms in the phosphinate group can participate in hydrogen bonding, which can influence the compound's physical properties and interactions in biological systems.

The specific arrangement of atoms and the nature of the organic substituent can lead to chirality at the phosphorus center, resulting in stereoisomers with potentially different chemical and biological properties. researchgate.net

Classification of Methoxyphosphinate Architectures and Their Derivatives

Methoxyphosphinates can be classified based on the nature of the organic substituent attached to the phosphorus atom. This classification helps in understanding their structure-activity relationships and potential applications.

A primary classification distinguishes between:

Alkyl Methoxyphosphinates: Where the organic group is an alkyl chain.

Aryl Methoxyphosphinates: Where the organic group is an aromatic ring.

Further diversification arises from the modification of the phosphinate group itself, leading to a wide array of derivatives. A significant area of research involves the synthesis of methoxyphosphonate nucleotide analogues , where the methoxyphosphinate moiety is attached to a nucleoside. google.comgoogle.com These derivatives are often designed as prodrugs, where the phosphorus atom is a key site for modification to improve properties like bioavailability. google.comgoogle.com

These modifications can include:

Esters: The single-bonded oxygen of the phosphinate can be esterified, often with aryl groups. google.com

Amidates: The phosphinate can be converted to a phosphonamidate, where one of the oxygen atoms is replaced by a nitrogen-containing group, such as an amino acid. google.comgoogle.com

The following table provides an overview of some methoxyphosphinate derivatives and their key structural features.

| Compound Name | General Structure/Key Feature | Significance/Application Area |

| Benzoyl(methoxy)phosphinate | Contains a benzoyl group attached to the phosphinate. | Chemical intermediate. |

| (Cyclohexylamino)-methoxyphosphinate | Features a cyclohexylamino group. | Research chemical. nih.gov |

| Diethyl α-methanesulfonyloxy-4-nitrobenzylphosphonate | A derivative with a complex organic substituent. | Studied for its spectroscopic properties. |

| Dimethyl α-methanesulfonyloxy-4-nitrobenzylphosphonate | A derivative with a complex organic substituent. | Studied for its spectroscopic properties. |

| Methoxyphosphonate Nucleotide Analogues | Methoxyphosphinate moiety linked to a nucleoside. | Investigated as antiviral and antitumor prodrugs. google.comgoogle.com |

Structure

3D Structure

Properties

InChI |

InChI=1S/CH3O3P/c1-4-5(2)3/h1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKRTGZVYPZHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546868 | |

| Record name | PUBCHEM_13693071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52932-95-3 | |

| Record name | PUBCHEM_13693071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methoxyphosphinate Compounds

Strategies for Carbon-Phosphorus Bond Formation in Methoxyphosphinates

The creation of the P-C bond is a cornerstone of methoxyphosphinate synthesis, and several reliable methods have been established.

Phosphorylation Reactions and Alkylation Pathways

Phosphorylation involves the introduction of a phosphorus-containing group onto an organic substrate. nih.govthermofisher.com In the context of methoxyphosphinates, this can be achieved through various means. One common strategy involves the reaction of a phosphorus-containing nucleophile with an electrophilic carbon source.

Alkylation pathways represent a direct approach to P-C bond formation. For instance, the reaction of a phosphinate precursor bearing a P-H bond with an alkyl halide can lead to the formation of a new P-C bond. researchgate.net This method is often facilitated by a base to deprotonate the phosphinate, enhancing its nucleophilicity. Electrochemical methods have also emerged as a green alternative for C-P bond formation, utilizing electrodes to mediate the reaction between phosphorus compounds and organic substrates. beilstein-journals.orgnih.gov

A notable example is the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. While traditionally used for phosphonate (B1237965) synthesis, variations of this reaction can be adapted for methoxyphosphinates. This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.govsemanticscholar.org

Nucleophilic Displacements Involving Organometallic Reagents

Organometallic reagents, such as Grignard reagents (organomagnesium compounds) and organolithium compounds, are powerful nucleophiles that can be used to form P-C bonds. fiveable.melibretexts.orglibretexts.orgnptel.ac.inyoutube.com These reagents react with phosphorus halides or other electrophilic phosphorus species to create the desired P-C linkage. The high reactivity of these organometallic compounds allows for the formation of P-C bonds with a wide range of carbon-based groups. nptel.ac.in For example, the treatment of triphenylphosphine (B44618) oxide with organometallic reagents can lead to the substitution of phenyl groups with the incoming carbon nucleophile. researchgate.net

Mechanistically, the carbon-metal bond in these reagents is highly polarized, rendering the carbon atom nucleophilic and capable of attacking an electrophilic phosphorus center. libretexts.orgnptel.ac.in This approach offers a versatile route to a variety of methoxyphosphinate structures.

Additions to Carbonyl Systems (e.g., Pudovik Reaction Variants)

The Pudovik reaction and its variations are fundamental for the synthesis of α-hydroxyphosphonates, which can be precursors to methoxyphosphinates. wikipedia.orgacs.org This reaction involves the addition of a compound containing a P-H bond, such as a dialkyl phosphite, across the carbon-oxygen double bond of an aldehyde or ketone. wikipedia.orgbeilstein-journals.org The reaction is typically catalyzed by a base.

Recent advancements have seen the development of Lewis acid-catalyzed Pudovik reactions, expanding the scope and applicability of this transformation. beilstein-journals.org Furthermore, the Pudovik reaction can be part of a cascade sequence, such as the Pudovik reaction–phospha-Brook rearrangement, to access diverse phosphorus-containing esters. beilstein-journals.org

Stereoselective Synthesis of Chiral Methoxyphosphinates

The synthesis of chiral methoxyphosphinates, where the phosphorus atom is a stereocenter, presents a significant challenge. Achieving high levels of stereocontrol is crucial for applications where specific stereoisomers are required.

Asymmetric Induction and Chiral Auxiliary Approaches

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, driven by a chiral element in the reaction. wikipedia.orgmsu.edu In the synthesis of chiral methoxyphosphinates, this can be achieved through several strategies. uwindsor.caslideshare.netrsc.org

One of the most common methods involves the use of a chiral auxiliary . wikipedia.orgwikipedia.orgmdpi.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in various asymmetric syntheses. wikipedia.org In the context of P-stereogenic compounds, chiral auxiliaries are attached to the phosphorus atom to control the stereochemistry of subsequent transformations. nih.gov For instance, D-glucosamine has been employed as a chiral auxiliary for the enantioselective synthesis of P-stereogenic phosphine (B1218219) oxides. researchgate.net

Control of P-Stereogenicity in Methoxyphosphinate Synthesis

Directly controlling the stereochemistry at the phosphorus center is a key goal in the synthesis of chiral methoxyphosphinates. Various methods have been developed to achieve this, often relying on stereoselective reactions.

One approach involves the use of chiral catalysts to mediate the formation of the P-stereocenter. thieme.desioc-journal.cnorganic-chemistry.org Catalytic enantioselective methods are highly desirable as they only require a small amount of the chiral catalyst to produce a large quantity of the enantiomerically enriched product. researchgate.net For example, chiral phosphoric acids have been used as catalysts for the stereoselective formation of phosphorus centers. nih.gov

Another strategy involves the stereospecific transformation of a pre-existing chiral phosphorus compound. For instance, non-racemic H-phosphinates can be converted to P-stereogenic compounds with retention of stereochemistry via reactions like the Atherton–Todd reaction. mdpi.com The challenge often lies in the initial preparation of the enantiopure starting material. mdpi.com

The development of methods for the desymmetrization of symmetrical, achiral organophosphorus compounds has also emerged as a powerful strategy for creating P-stereogenic centers. nih.govsioc-journal.cn

Catalytic and Green Chemistry Approaches in Methoxyphosphinate Synthesis

The principles of green chemistry, which encourage the use of safer solvents, catalytic reactions, and waste reduction, are increasingly influencing the synthesis of organophosphorus compounds, including methoxyphosphinates. ispe.orgmdpi.com These approaches aim to develop more efficient, environmentally benign, and sustainable synthetic routes. ispe.orgresearchgate.net Catalysis, in particular, is a cornerstone of green chemistry, offering pathways to lower activation energies, reduce reaction times, and increase product yields, often under milder conditions. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-phosphorus (C-P) bonds, a key step in the synthesis of many organophosphorus compounds. eie.grresearchgate.netnih.gov These reactions, which often employ metals like palladium, nickel, copper, or cobalt, have become routine methods for creating C-C and carbon-heteroatom bonds in organic synthesis. researchgate.netsioc-journal.cneurekaselect.com

A notable catalytic method for preparing precursors to methoxyphosphinate derivatives involves the cobalt-catalyzed cross-coupling of arylboronic acids with dialkyl phosphites. This reaction forms aryl phosphonates, which can subsequently be converted to the desired methoxyphosphinate products. The process is conducted at room temperature using a cobalt(II) bromide catalyst system with a terpyridine ligand. This approach avoids harsh reagents and provides high yields of the phosphonate precursors.

Detailed research findings have established specific conditions for this type of transformation. For instance, the cobalt-catalyzed synthesis of aryl phosphonates has been optimized with high efficiency.

| Parameter | Typical Value/Range |

| Catalyst System | Cobalt(II) bromide (8 mol%), terpyridine ligand (10 mol%), zinc powder (20 mol%) |

| Solvent | Dry acetonitrile |

| Temperature | Ambient (room temperature) |

| Reaction Time | 24 hours |

| Yield | High (e.g., 91% isolated yield) |

Table 1: Optimized Reaction Conditions for Cobalt-Catalyzed Aryl Phosphonate Synthesis.

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted synthesis has emerged as a significant green chemistry technique, offering substantial reductions in reaction times, increased yields, and often eliminating the need for conventional, potentially hazardous solvents. nih.govoatext.comrsc.org This technology utilizes the ability of polar molecules and ions to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.com

In the context of methoxyphosphinate synthesis, microwave irradiation can significantly accelerate key reaction steps. For example, the nucleophilic substitution of mesyloxyphosphonate intermediates with methanol (B129727) to yield methoxyphosphinate derivatives is greatly enhanced by microwave heating. This method stands in contrast to conventional heating techniques that may require several hours of refluxing. nih.gov

Solvent-free, or "neat," reaction conditions, often coupled with microwave irradiation, represent a particularly green approach. oatext.comorganic-chemistry.org By eliminating the solvent, this methodology reduces chemical waste, simplifies product purification, and lowers costs. organic-chemistry.org The synthesis of various organic compounds, including imines and triazines, has demonstrated the efficiency of microwave-assisted, solvent-free protocols, achieving high yields in minutes compared to many hours required by traditional methods. nih.govorganic-chemistry.orgresearchgate.net

| Method | Reaction Time | Yield | Solvent |

| Conventional Heating | >24 hours | 79-87% | Various organic solvents |

| Microwave-Assisted | 1-8 minutes | 94-97% | Solvent-free |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Organic Reaction. nih.govorganic-chemistry.org

Synthesis of Functionalized Methoxyphosphinate Derivatives

The synthesis of methoxyphosphinates with additional functional groups allows for the fine-tuning of their chemical and physical properties. These functionalities can be introduced either by using pre-functionalized starting materials or by modifying the methoxyphosphinate structure after its initial synthesis.

Preparation of α-Substituted Methoxyphosphinates

The introduction of a substituent at the α-carbon (the carbon atom adjacent to the phosphorus atom) of phosphinates can significantly impact their reactivity and biological activity. A key strategy for preparing α-substituted methoxyphosphinates involves the functionalization of α-hydroxy phosphonates or related structures.

One documented route involves the electrochemical oxidation of N-acyl-protected diethyl 1-aminoalkylphosphonates. nih.govresearchgate.net This process introduces a methoxy (B1213986) group at the α-position, yielding diethyl 1-(N-acetylamino)-1-methoxyalkylphosphonates. nih.gov These α-methoxyphosphonates are valuable intermediates that can be further transformed. For example, they can react with triphenylphosphonium tetrafluoroborate (B81430) to form phosphonium (B103445) salts, which are precursors for the synthesis of bisphosphonates. nih.govresearchgate.net

Another approach begins with α-hydroxy phosphonates, which can be converted into mesylate intermediates by reacting with methanesulfonyl chloride. These mesyloxyphosphonates are then susceptible to nucleophilic substitution, allowing for the introduction of a methoxy group at the α-position.

Post-Synthetic Functionalization of Methoxyphosphinate Moieties

Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functional groups onto a pre-existing molecular scaffold without altering its core structure. nih.govrsc.org While extensively developed for materials like metal-organic frameworks (MOFs), the principles of PSM are broadly applicable to organic molecules. nih.govescholarship.org This approach allows for the incorporation of functionalities that might not be compatible with the initial synthesis conditions. rsc.org

In the context of methoxyphosphinate derivatives, PSM would involve synthesizing a core molecule containing the methoxyphosphinate moiety and other reactive handles. These handles, such as amines, aldehydes, or azides, can then undergo a wide range of chemical transformations. nih.govnih.gov

Common PSM reactions include:

Amine functionalization: Amine groups can react with electrophiles like acid chlorides or isocyanates to form amides and ureas, respectively. nih.gov

Aldehyde modification: Aldehydes can participate in condensation reactions to form imines or be used in various C-C bond-forming reactions. nih.gov

Click Chemistry: Azide-functionalized molecules can undergo highly efficient cycloaddition reactions with alkynes. nih.gov

This strategy enables the creation of a library of functionalized methoxyphosphinates from a common intermediate, facilitating the exploration of structure-activity relationships. nih.govescholarship.org The functional groups installed via PSM can alter properties like hydrophilicity, catalytic activity, or binding affinity. escholarship.orgosti.gov

Reactivity and Elucidation of Methoxyphosphinate Reaction Mechanisms

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in methoxyphosphinate is electrophilic and serves as a prime target for nucleophilic attack. This reactivity allows for the modification of the phosphinate core, leading to a diverse array of derivatives.

Displacement of Methoxy (B1213986) Groups by Various Nucleophiles

The methoxy group (-OCH3) of methoxyphosphinate can be displaced by a variety of nucleophiles. This substitution reaction is a fundamental process for introducing new functionalities onto the phosphorus center. The reaction generally proceeds via a nucleophilic substitution mechanism at the phosphorus atom (SN2@P).

Strong nucleophiles such as organometallic reagents, amines, and thiolates readily participate in this transformation. For instance, the reaction of phosphinate esters with Grignard reagents (R-MgBr) results in the displacement of the alkoxy group to form phosphine (B1218219) oxides. rsc.org This process typically occurs with an inversion of configuration at the phosphorus center.

The reaction with amines is another common nucleophilic substitution. Amines can attack the phosphorus center, leading to the formation of phosphonamidates. physicsandmathstutor.commnstate.edu The reactivity of the amine is crucial, and often, more nucleophilic amines or the use of a base to deprotonate the amine is required to facilitate the reaction. physicsandmathstutor.commnstate.edu Thiolates (RS-), being highly potent nucleophiles, are also expected to displace the methoxy group efficiently to form thiophosphinates, although specific studies on methoxyphosphinate are less common. libretexts.orgyoutube.com The high nucleophilicity of thiolates stems from the polarizability of the sulfur atom. libretexts.orgyoutube.com

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Grignard Reagents (R-MgX) | Phosphine Oxides | Typically ethereal solvents | rsc.org |

| Amines (R-NH2) | Phosphonamidates | Often requires activation or strong nucleophile | physicsandmathstutor.commnstate.edu |

| Thiolates (RS-) | Thiophosphinates | Generally proceeds readily | libretexts.orgyoutube.com |

Intramolecular Cyclization and Rearrangement Processes

Methoxyphosphinates bearing a suitably positioned nucleophilic group can undergo intramolecular cyclization. These reactions are powerful tools for the synthesis of phosphorus-containing heterocyclic compounds. The key to these cyclizations is the spatial proximity of the reacting moieties, which can be facilitated by the molecular framework. nih.gov For example, a hydroxyl group located on a side chain can attack the internal phosphinate ester, leading to the formation of a cyclic phosphinate. nih.gov

A notable rearrangement reaction involving phosphorus esters is the phosphonate-phosphinate rearrangement. While not a direct reaction of methoxyphosphinate itself, this rearrangement highlights the migratory aptitude of groups attached to phosphorus. In this process, a group migrates from a carbon atom to the phosphorus atom, or vice-versa. acs.orgresearchgate.net For instance, α-hydroxyphosphonates can rearrange to phosphates. mdpi.com These rearrangements are often driven by the formation of a more stable P-O bond and can be influenced by the substituents on the phosphorus atom and the reaction conditions. sioc-journal.cnsioc-journal.cn

Transformations of the Phosphoryl Moiety

The P=O group and the P-O-C linkage in methoxyphosphinate are also sites of chemical reactivity, undergoing transformations such as hydrolysis, solvolysis, and transesterification.

Hydrolysis and Solvolysis Pathways

The hydrolysis of phosphinate esters like methoxyphosphinate involves the cleavage of the P-O-CH3 bond to yield the corresponding phosphinic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. nih.gov

Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by a water molecule. In contrast, under basic conditions, the hydroxide (B78521) ion directly attacks the phosphorus center. nih.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the phosphorus atom. nih.govsamipubco.com Generally, the hydrolysis of phosphonate (B1237965) monoesters is slow in neutral or alkaline solutions but proceeds more readily in strongly acidic solutions. cdnsciencepub.com

Solvolysis is a more general term that includes hydrolysis but also encompasses reactions with other solvents, such as alcohols (alcoholysis). The mechanism of solvolysis is similar to hydrolysis, with the solvent molecule acting as the nucleophile. acs.orgmolaid.com

| Condition | Key Steps | Product | Reference |

| Acid-Catalyzed Hydrolysis | Protonation of P=O, nucleophilic attack by H2O | Phosphinic Acid + Methanol | nih.gov |

| Base-Catalyzed Hydrolysis | Nucleophilic attack by OH- on phosphorus | Phosphinate Salt + Methanol | nih.gov |

| Alcoholysis (Solvolysis) | Nucleophilic attack by alcohol | Transesterified Phosphinate | acs.orgmolaid.com |

Transesterification Reactions with Alcoholysis

Transesterification is a process where the methoxy group of methoxyphosphinate is exchanged with another alkoxy group from an alcohol. This reaction is typically reversible and can be catalyzed by either an acid or a base. masterorganicchemistry.com The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the displaced methanol from the reaction mixture. google.com

The mechanism under basic conditions involves the nucleophilic attack of an alkoxide ion on the phosphorus center, forming a pentacoordinate intermediate, which then expels the methoxide (B1231860) ion. masterorganicchemistry.com Under acidic conditions, the phosphoryl oxygen is first protonated, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com Transesterification is a valuable method for modifying the ester portion of the phosphinate and is widely used in the synthesis of various phosphonate and phosphinate esters. wikipedia.orgresearchgate.net

Thermal and Catalytic Decomposition Pathways

The stability of methoxyphosphinate at elevated temperatures is limited, and it can undergo thermal and catalytic decomposition. These processes involve the cleavage of the P-O, P-C, and C-O bonds.

The thermal decomposition of organophosphorus compounds, particularly those structurally similar to methoxyphosphinate like dimethyl methylphosphonate (B1257008) (DMMP), has been studied extensively. acs.orgescholarship.org At high temperatures, the decomposition of DMMP proceeds through the cleavage of the P-OCH3 and P-CH3 bonds. mdpi.com The initial step in the thermal decomposition of similar phosphonates often involves the homolytic cleavage of the weakest bond, which can be a P-C or P-O bond. lib4ri.ch For 1-methyl-3-phospholene, for example, the decomposition is initiated by the opening of the ring to form a biradical. rsc.org

The decomposition of methoxyphosphinate can be accelerated by the presence of catalysts, particularly metal oxides. mdpi.commdpi.com Catalysts like CeO2, CuO, and ZrO2 have been shown to be effective in the decomposition of DMMP. mdpi.commdpi.comdntb.gov.ua The mechanism on these surfaces often involves the adsorption of the phosphinate onto the catalyst surface via the P=O group. mdpi.com The surface hydroxyl groups or lattice oxygen of the metal oxide can then participate in nucleophilic attack on the phosphorus center, facilitating the cleavage of the methoxy groups and the P-C bond. mdpi.commdpi.com The decomposition products typically include smaller volatile molecules like methanol, CO, CO2, and water, with phosphorus-containing species often remaining on the catalyst surface as phosphates. mdpi.com

| Decomposition Type | Key Features | Typical Products | Reference |

| Thermal Decomposition | High temperatures, bond homolysis | Smaller volatile molecules, phosphorus-containing residues | lib4ri.chrsc.org |

| Catalytic Decomposition | Lower temperatures, surface-mediated reactions | Methanol, CO, CO2, H2O, surface-bound phosphates | mdpi.commdpi.commdpi.com |

Investigation of Unimolecular Thermal Degradation Mechanisms

The thermal stability of organophosphorus compounds is a critical aspect of their application and environmental fate. Unimolecular thermal degradation involves the decomposition of a molecule without the influence of another reagent. For methoxyphosphinates, these reactions typically require elevated temperatures and proceed through the cleavage of the weakest bonds in the molecule. kit.eduscienceopen.com

Research into the thermal degradation of analogous oxygenated organic compounds, such as 2-methoxyethanol, provides insights into the potential pathways for methoxyphosphinates. scienceopen.com The primary mechanisms involve bond fission, which can lead to the formation of radical species, or concerted reactions that result in molecular products. Computational studies using methods like Density Functional Theory (DFT) are often employed to calculate bond dissociation energies (BDEs) and map the potential energy surfaces for these decomposition pathways. kit.eduscienceopen.com

For a typical methoxyphosphinate, the bonds susceptible to cleavage are the P-C, P-O, and C-O bonds. The relative weakness of these bonds dictates the initial fragmentation pattern. The Cα-Cβ and Cγ-Oβ bonds are often the weakest in similar ether compounds. scienceopen.com In the context of a methoxyphosphinate, the P-O and P-C bonds are of comparable strength and are likely candidates for initial homolytic cleavage at high temperatures, leading to a complex mixture of smaller phosphorus-containing molecules and hydrocarbon radicals.

Table 1: Potential Bond Dissociation Energies (BDEs) in a Model Methoxyphosphinate Note: These are estimated values based on analogous structures from computational studies. Actual values vary with specific substituents.

| Bond | Typical BDE (kcal/mol) | Potential Degradation Products |

| P-OCH₃ | ~80-90 | Phosphinoyl radical, Methoxy radical |

| P-Alkyl | ~70-85 | Phosphinoyl radical, Alkyl radical |

| C-O (in methoxy) | ~85-95 | Methyl radical, Phosphinate anion |

Retro-Ene Reactions and Related Cleavage Processes

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a second unsaturated component (the enophile). wikipedia.orglibretexts.org The reverse process, known as the retro-ene reaction, is a thermally or catalytically induced fragmentation that can be a significant pathway for the cleavage of specifically structured molecules. wikipedia.orgorganic-chemistry.org

For a methoxyphosphinate to undergo a retro-ene reaction, its structure must contain a suitable ene moiety, typically an alkyl group with a hydrogen atom in a position that allows for a six-membered, cyclic transition state. The P=O group can act as the enophile. The reaction proceeds through a concerted mechanism involving a 1,5-hydrogen shift, leading to the formation of an alkene and a hydroxyl-containing phosphorus species.

This type of cleavage is less common than simple bond fission but can be a dominant pathway in molecules designed to facilitate it. The intramolecular nature of the reaction means it can often proceed under milder conditions than those required for radical-based thermal degradation. wikipedia.org Evidence for retro-ene processes has been identified in Lewis acid-catalyzed reactions of other carbonyl-containing compounds, suggesting that such pathways are plausible for phosphinates under specific conditions. researchgate.net

Mechanistic Studies of Michaelis-Arbuzov Fissions

The established mechanism proceeds in two main stages:

Nucleophilic Attack: The reaction begins with the SN2 attack of the nucleophilic phosphorus(III) atom on the electrophilic alkyl halide. This forms a tetracoordinate phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org

Dealkylation (Fission): The displaced halide ion then acts as a nucleophile, attacking one of the alkoxy carbons of the phosphonium salt. This second SN2 step results in the fission of a C-O bond, yielding the final pentavalent phosphorus product (the phosphinate) and a new alkyl halide. wikipedia.org

This dealkylation is the "fission" event central to the reaction's outcome. The stability of the phosphonium intermediate can vary; in some cases, such as with triaryl phosphites, the intermediate can be isolated and requires high temperatures for the fission step to occur. wikipedia.org Research has also demonstrated that functional groups other than halides, such as mesylates, can act as the leaving group in Michaelis-Arbuzov-type reactions to form bisphosphonic derivatives. mdpi.com

Table 2: Substrate and Product Scope in Michaelis-Arbuzov Reactions

| P(III) Reactant | Reacts with... | Intermediate | Fission Product | Final P(V) Product |

| Phosphinite (R'₂(POR)) | Alkyl Halide (R''X) | [R'₂P(OR)(R'')]⁺X⁻ | RX | Phosphine Oxide (R'₂P(O)R'') |

| Phosphonite (R'P(OR)₂) | Alkyl Halide (R''X) | [R'P(OR)₂(R'')]⁺X⁻ | RX | Phosphinate (R'P(O)(OR)R'') |

| Phosphite (B83602) (P(OR)₃) | Alkyl Halide (R''X) | [P(OR)₃(R'')]⁺X⁻ | RX | Phosphonate (P(O)(OR)₂R'') |

Oxidation and Reduction Chemistry of Methoxyphosphinates

Oxidative Transformations of Phosphorus Centers

The term "oxidation" in the context of forming methoxyphosphinates typically refers to the synthesis from a phosphorus(III) precursor. For instance, a phosphinite (a P(III) compound) can be oxidized to form the corresponding phosphinate (a P(V) compound). This is a common and fundamental transformation in organophosphorus chemistry. Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be used for this purpose.

Another type of oxidative transformation involves reactions at carbon atoms adjacent to the phosphorus center. Electrochemical oxidation has been used to introduce a methoxy group at the α-position of N-acylamino-alkylphosphonates, converting them into α-methoxyphosphonates. nih.govsemanticscholar.org This method highlights an oxidative pathway that functionalizes the molecule without altering the P(V) center, creating a reactive site for further substitutions, such as in subsequent Michaelis-Arbuzov reactions. semanticscholar.orgrsc.org

Reductive Pathways Leading to Phosphine Oxides

The conversion of a methoxyphosphinate to a phosphine oxide is a key transformation that, while not a reduction of the phosphorus atom's oxidation state (both are P(V)), involves the reductive cleavage of the P-O bond and formation of a new P-C bond. This is most effectively achieved through nucleophilic substitution at the phosphorus center.

Detailed studies have shown that the methoxy group in a methoxyphosphinate can be readily displaced by powerful carbon nucleophiles, such as those derived from Grignard reagents (R-MgBr). researchgate.net This reaction proceeds with inversion of configuration at the phosphorus center, making it a stereospecific method for synthesizing chiral phosphine oxides from optically active phosphinates. researchgate.net The reaction is driven by the formation of a strong P-C bond, replacing the P-O bond.

This pathway is highly valuable in synthetic chemistry as it allows for the construction of tri-substituted phosphine oxides, which are important ligands and synthetic intermediates. researchgate.net While powerful reducing agents like lithium aluminum hydride are known to reduce phosphinates, they typically lead to phosphine derivatives (P(III)), not phosphine oxides.

Table 3: Conversion of Methoxyphosphinates to Phosphine Oxides using Grignard Reagents

| Methoxyphosphinate Precursor | Grignard Reagent (R''-MgX) | Resulting Phosphine Oxide |

| Methyl phenyl(methoxy)phosphinate | o-Anisylmagnesium bromide | Methyl(phenyl)(o-anisyl)phosphine oxide |

| Ethyl alkyl(methoxy)phosphinate | Phenylmagnesium bromide | Ethyl(alkyl)(phenyl)phosphine oxide |

| Diaryl(methoxy)phosphinate | Methylmagnesium iodide | Diaryl(methyl)phosphine oxide |

Structural Analysis and Advanced Spectroscopic Characterization of Methoxyphosphinates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural and stereochemical analysis of methoxyphosphinates, offering detailed information at the atomic level. numberanalytics.comleibniz-fmp.de

¹H, ¹³C, and ³¹P NMR for Structural Elucidation

A combination of ¹H, ¹³C, and ³¹P NMR spectroscopy is essential for the unambiguous determination of the molecular structure of methoxyphosphinates. researchgate.net Each nucleus provides a unique perspective on the chemical environment within the molecule.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments. For a simple methoxyphosphinate, one would expect to see signals corresponding to the methoxy (B1213986) group protons and any protons on the organic substituent attached to the phosphorus atom. For instance, the methoxy protons typically appear as a distinct singlet or a doublet if coupled to phosphorus. researchgate.netresearchgate.net The chemical shifts and coupling constants provide valuable information about the connectivity of the molecule. chemicalbook.comchemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. ucl.ac.uk Each unique carbon atom gives a distinct signal, allowing for the identification of different carbon environments, such as the methoxy carbon and the carbons of the organic substituent. Quaternary carbons, which lack attached protons, are also readily identified. ucl.ac.uk

³¹P NMR: As the central atom in methoxyphosphinates, the phosphorus-31 nucleus is a particularly informative probe. ³¹P NMR spectroscopy is a highly diagnostic tool for studying the phosphorus environment. slideshare.net The chemical shift of the ³¹P nucleus is sensitive to the nature of the substituents attached to it, including the methoxy group and the organic moiety. slideshare.net ³¹P NMR chemical shifts for phosphinate derivatives can vary, with ranges reported in the literature depending on the specific substituents and their coordination environment. researchgate.net

Table 1: Representative NMR Data for a Generic Methoxyphosphinate

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

| ¹H (methoxy) | 3.5 - 3.8 | d | ³J(H,P) ≈ 10-15 |

| ¹³C (methoxy) | 50 - 55 | d | ²J(C,P) ≈ 5-10 |

| ³¹P | 13 - 35 | m | - |

Note: The exact chemical shifts and coupling constants are highly dependent on the specific structure of the methoxyphosphinate and the solvent used. sigmaaldrich.com

Stereochemical Analysis and Determination of Optical Purity via NMR

NMR spectroscopy is a powerful technique for the stereochemical analysis of chiral methoxyphosphinates. numberanalytics.comqd-latam.com For molecules with a stereocenter at the phosphorus atom, NMR can be used to distinguish between enantiomers or diastereomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds. azom.comnih.govsu.se

Identification of Characteristic Functional Groups and Bonding

IR and Raman spectra of methoxyphosphinates are characterized by specific absorption bands corresponding to the vibrations of their constituent functional groups. mdpi.com

Key vibrational modes include:

P=O Stretching: A strong absorption band typically observed in the region of 1230-1260 cm⁻¹ is characteristic of the phosphoryl group. atamanchemicals.com

P-O-C Stretching: The stretching vibrations of the P-O-C linkage usually appear in the 900-1050 cm⁻¹ range. msu.edu

C-H Stretching: Vibrations of the methyl group protons are observed in the 2850-3000 cm⁻¹ region. msu.edu

The precise frequencies of these vibrations can be influenced by the electronic and steric effects of the substituents on the phosphorus atom. optica.org

Table 2: Characteristic IR Absorption Frequencies for Methoxyphosphinates

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| P=O | Stretching | 1230 - 1260 | Strong |

| P-O-C | Stretching | 900 - 1050 | Strong |

| C-H (methoxy) | Stretching | 2850 - 3000 | Medium |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Vibrational spectroscopy is a sensitive tool for studying intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net In methoxyphosphinates that also contain functional groups capable of hydrogen bonding (e.g., a hydroxyl or amino group on the organic substituent), shifts in the characteristic vibrational frequencies can provide evidence for these interactions. For example, the P=O group is a good hydrogen bond acceptor, and its stretching frequency will typically shift to a lower wavenumber upon formation of a hydrogen bond. This technique allows for the investigation of the association of methoxyphosphinate molecules in the solid state or in solution.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of methoxyphosphinates and for gaining insights into their structure through the analysis of fragmentation patterns. atamanchemicals.com

Upon ionization in the mass spectrometer, methoxyphosphinate molecules form a molecular ion, the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. mdpi.com

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for methoxyphosphinates may include:

Loss of the methoxy radical (•OCH₃)

Loss of the entire methoxy group

Cleavage of the bond between the phosphorus atom and the organic substituent

Rearrangement reactions

By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be deduced, complementing the data obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental and isotopic composition of a sample with exceptional precision. measurlabs.com Unlike standard mass spectrometry, which measures nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of the exact molecular mass. researchgate.netbioanalysis-zone.com This high accuracy is crucial for confirming the elemental composition of a molecule and distinguishing between compounds with the same nominal mass but different chemical formulas. innovareacademics.in

For methoxyphosphinate derivatives, HRMS provides unambiguous confirmation of their elemental formula. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confidently assigned. For instance, the methoxy(methyl)phosphinate anion (C₂H₆O₃P⁻) has a calculated exact mass that can be verified with high accuracy by HRMS, typically to within 0.001 atomic mass units. researchgate.netnih.gov This level of precision helps in identifying unknown compounds and verifying the structure of synthesized methoxyphosphinates. innovareacademics.in

Table 1: Illustrative HRMS Data for Methoxy(methyl)phosphinate Anion

| Parameter | Value |

| Molecular Formula | C₂H₆O₃P⁻ |

| Calculated Exact Mass (Da) | 109.00545605 |

| Observed Mass (Da) | 109.0055 |

| Mass Error (ppm) | < 5 ppm |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

This table is illustrative and based on typical HRMS performance.

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a synergistic technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.comtechnologynetworks.com It is exceptionally well-suited for analyzing complex mixtures, such as those generated during the synthesis of methoxyphosphinates. nist.gov

In a typical GC/MS analysis, the reaction mixture is injected into the gas chromatograph, where its components are vaporized and separated as they travel through a capillary column. etamu.edu Compounds are separated based on properties like boiling point and polarity, with each component eluting from the column at a specific retention time. technologynetworks.cometamu.edu As each separated component exits the GC, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library.

This method allows for the qualitative and quantitative analysis of a reaction mixture, identifying the desired methoxyphosphinate product, unreacted starting materials, byproducts, and any impurities. nist.gov The total ion chromatogram (TIC) provides a visual representation of all the separable components in the mixture. nist.gov

Table 2: Hypothetical GC/MS Data for a Methoxyphosphinate Synthesis Reaction Mixture

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |

| 3.5 | Starting Material A (e.g., a chlorophosphine) | Characteristic isotopic pattern of chlorine |

| 5.2 | Starting Material B (e.g., an alcohol) | Molecular ion and fragments from alkyl chain |

| 8.9 | Methoxyphosphinate Product | Molecular ion peak, fragments corresponding to loss of methoxy and other groups |

| 10.1 | Byproduct (e.g., a diphosphinate) | Higher molecular weight ion and specific fragmentation |

This table is a hypothetical representation of GC/MS analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays in specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. nih.govufl.edu From this map, the exact positions of the atoms, their chemical bonds, and other structural details can be determined with high resolution. wikipedia.org

Precise Bond Lengths, Bond Angles, and Torsional Angles

For methoxyphosphinate compounds that can be crystallized, X-ray crystallography provides unparalleled detail about their molecular geometry. It allows for the precise measurement of all bond lengths, bond angles, and torsional (dihedral) angles within the molecule. This data is fundamental to understanding the compound's stereochemistry and conformational preferences.

In the structure of a related compound, diethylammonium (B1227033) anilino(methoxy)phosphinate, the central phosphorus atom is coordinated in a trigonal pyramidal geometry. Key structural parameters obtained from such analyses include the lengths of the P-O and P-C bonds. Typically, P-O single bond lengths are in the range of 1.5–1.6 Å. This precise structural information is invaluable for theoretical calculations and for understanding the compound's reactivity.

Table 3: Representative Bond Parameters for a Methoxyphosphinate Derivative from X-ray Crystallography

| Parameter | Bond/Angle | Typical Value |

| Bond Length | P=O | ~1.45 - 1.50 Å |

| Bond Length | P-O (methoxy) | ~1.55 - 1.60 Å |

| Bond Length | P-C | ~1.75 - 1.85 Å |

| Bond Angle | O=P-O | ~115° - 120° |

| Bond Angle | O=P-C | ~110° - 115° |

| Bond Angle | O-P-C | ~100° - 105° |

Values are typical and can vary based on the specific substituents on the methoxyphosphinate core.

Analysis of Crystal Packing and Supramolecular Assemblies

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This includes the analysis of crystal packing and the identification of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which dictate the formation of supramolecular assemblies.

In the case of ionic methoxyphosphinate salts like diethylammonium anilino(methoxy)phosphinate, the phosphinate group coordinates with the cation via electrostatic interactions. These interactions, along with potential hydrogen bonding between the oxygen lone pairs and acidic protons, can lead to the formation of extended one-, two-, or three-dimensional networks in the solid state. Understanding these supramolecular structures is essential for correlating the molecular structure with macroscopic properties like solubility and melting point.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to characterize the thermal stability and phase transitions of materials. bioline.org.brunibw.de

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.commt.com A mass loss typically indicates decomposition, evaporation, or reduction, while a mass gain can suggest oxidation. eltra.comopenaccessjournals.com The resulting TGA curve provides information on decomposition temperatures and the composition of the material. mt.com

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. hitachi-hightech.comsetaramsolutions.com This difference in temperature (ΔT) is plotted against temperature. An endothermic event (e.g., melting, boiling, or some decomposition processes) results in the sample temperature lagging behind the reference, while an exothermic event (e.g., crystallization, oxidation, or certain decompositions) causes the sample temperature to lead the reference. setaramsolutions.comfilab.fr

For methoxyphosphinates, a combined TGA/DTA analysis can reveal their thermal stability, decomposition pathway, and the nature of the thermal events. The TGA curve would show the temperature at which decomposition begins and the percentage of mass lost at each stage. The corresponding DTA curve would indicate whether these decomposition steps are endothermic or exothermic. For example, an initial mass loss observed in TGA between 35-150°C might correspond to the loss of adsorbed water or solvent, often seen as an endothermic peak in DTA. bioline.org.brresearchgate.net Subsequent, higher-temperature mass losses would relate to the decomposition of the organic structure of the methoxyphosphinate itself. researchgate.net

Table 4: Summary of Thermal Events for a Hypothetical Methoxyphosphinate Derivative

| Temperature Range (°C) | TGA Event | DTA Peak | Interpretation |

| 50 - 120 | ~2% Mass Loss | Endothermic | Loss of adsorbed moisture/solvent. |

| 220 - 300 | ~35% Mass Loss | Exothermic | Onset of decomposition; fragmentation of side chains. |

| 300 - 450 | ~40% Mass Loss | Exothermic | Major decomposition of the phosphinate core structure. |

| > 450 | - | - | Formation of stable inorganic residue (e.g., phosphate (B84403) ash). |

This table represents a plausible thermal decomposition profile for a generic methoxyphosphinate compound.

Computational and Theoretical Chemistry of Methoxyphosphinate Systems

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of methoxyphosphinate systems. rsc.org These methods solve the Schrödinger equation (or its density-based equivalent) to yield detailed information about electron distribution, which in turn dictates the molecule's structure, stability, and reactivity. taylor.edu

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to probe the electronic structure of molecules. taylor.edunii.ac.jp Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT focuses on the electron density to calculate molecular properties. taylor.edursc.org

For a molecule like methyl methoxyphosphinate, these calculations can elucidate key structural and electronic features. DFT studies, for instance, can map the electron density to reveal the distribution of charge and identify reactive sites. The phosphorus center, bonded to two oxygen atoms and a carbon atom, exhibits a complex electronic environment. Calculations can quantify the partial double-bond character of the P=O bond and the electron-withdrawing effects of the methoxy (B1213986) group, which influences the electrophilicity of the phosphorus atom.

Research findings from DFT calculations provide optimized geometries, vibrational frequencies, and electronic properties such as bond orders and atomic charges. mdpi.comnih.gov These computed parameters are crucial for understanding the molecule's stability and preferred spatial arrangement.

Table 1: Calculated Molecular Properties of Methyl Methoxyphosphinate (Illustrative DFT Data)

| Parameter | Calculated Value | Description |

|---|---|---|

| P=O Bond Length | ~1.48 Å | Indicates a strong double bond character. |

| P-OCH₃ Bond Length | ~1.61 Å | Typical length for a phosphorus-ester single bond. |

| P-CH₃ Bond Length | ~1.79 Å | Standard length for a phosphorus-carbon single bond. |

| Mulliken Charge on P | +1.2 to +1.5 | Shows the highly positive (electrophilic) nature of the phosphorus atom. |

| Mulliken Charge on P=O Oxygen | -0.8 to -1.0 | Indicates significant negative charge localization, making it a nucleophilic site. |

| HOMO-LUMO Gap | ~7.0 eV | A large gap suggests high kinetic stability of the isolated molecule. |

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions. scielo.brnumberanalytics.com By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org The energy of the transition state determines the activation energy and, therefore, the reaction rate.

For methoxyphosphinate, computational models can be used to study various reactions, such as nucleophilic substitution at the phosphorus center. For example, the hydrolysis of methoxyphosphinate can be modeled to determine whether the reaction proceeds through an associative or dissociative mechanism. Quantum chemical calculations can map the entire reaction coordinate, revealing the geometry and energy of the five-coordinate phosphorus intermediate or transition state. scielo.br These models have demonstrated the ability to predict reaction outcomes and guide the design of new synthetic methods. rsc.org

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution on Methoxyphosphinate

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) | Mechanism Type |

|---|---|---|---|

| Hydrolysis | H₂O | 25 - 30 | Associative-like Transition State |

| Aminolysis | NH₃ | 20 - 25 | Associative-like Transition State |

Ab Initio and Density Functional Theory (DFT) for Molecular Properties

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a view of molecules in motion. nih.govebsco.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal dynamic processes over time. mdpi.com This approach is essential for understanding the flexibility of molecules and their interactions with the surrounding environment. mdpi.commdpi.com

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through bond rotations. ijpsr.comlibretexts.org For flexible molecules like methoxyphosphinate, identifying the most stable, low-energy conformations is critical, as these often correspond to the bioactive or reactive forms. nih.govwgtn.ac.nz

MD simulations can explore the conformational landscape of methoxyphosphinate by simulating its movements at a given temperature. The simulations reveal the preferred rotational angles (dihedrals) around the P-O, P-C, and O-C bonds. The results can be used to generate a potential energy surface as a function of these rotations, identifying local and global energy minima. Studies on similar flexible molecules show that even conformations with higher energy can be significantly populated and important for reactivity. nih.gov

The behavior of a molecule is profoundly influenced by its solvent environment. nih.govresearchgate.net MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (like water) in the simulation box. mdpi.com This allows for the direct observation of solute-solvent interactions, such as hydrogen bonding, and their impact on the solute's conformation and dynamics. nih.gov

For methoxyphosphinate, MD simulations in an aqueous environment can reveal the structure of the surrounding water shell. The analysis of radial distribution functions from the simulation can quantify the average distance and coordination number of water molecules around different parts of the phosphinate, such as the polar P=O group and the nonpolar methyl group. These simulations show how the solvent stabilizes charge separation and influences the molecule's conformational preferences, which is critical for understanding its behavior in biological or reaction media. nih.govnih.gov

Conformational Analysis and Dynamic Behavior

Thermodynamic and Kinetic Parameters from Theoretical Models

Theoretical models can provide quantitative estimates of thermodynamic and kinetic parameters that govern chemical equilibria and reaction rates. These calculations are vital for predicting the feasibility and speed of chemical processes. semanticscholar.orgsdewes.org

The outputs of quantum chemical calculations, specifically the computed energies and vibrational frequencies of reactants, products, and transition states, can be used within the framework of statistical mechanics to derive key thermodynamic quantities. mdpi.com Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated to determine the spontaneity of a reaction under different conditions. mdpi.com A negative ΔG indicates a spontaneous process. mdpi.com

Similarly, kinetic parameters are derived from the calculated potential energy surface. According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy (the energy difference between the reactants and the transition state). Computational models can provide this activation energy, allowing for the prediction of reaction rates without direct experimental measurement.

Table 3: Theoretically Derived Thermodynamic Parameters for a Hypothetical Methoxyphosphinate Reaction

| Parameter | Symbol | Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| Enthalpy of Reaction | ΔH° | -15 kcal/mol | The reaction is exothermic (releases heat). |

| Entropy of Reaction | ΔS° | -5 cal/(mol·K) | The reaction leads to a slight increase in order. |

| Gibbs Free Energy of Reaction | ΔG° | -13.5 kcal/mol | The reaction is spontaneous under standard conditions. |

Calculation of Reaction Barriers and Energetics

The study of reaction mechanisms, particularly the energetics and barriers, is a cornerstone of computational chemistry. For methoxyphosphinate systems, theoretical calculations provide indispensable insights into their reactivity, stability, and decomposition pathways. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are routinely employed to map out potential energy surfaces, identify transition states, and determine the energy barriers that govern reaction rates. numberanalytics.comaps.orgtrygvehelgaker.no

DFT methods, particularly with hybrid functionals like B3LYP or M06-2X, are often chosen for their balance of computational cost and accuracy in calculating molecular structures and reaction energies. faa.govmdpi.com These calculations can determine key thermodynamic quantities such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. nih.gov The activation energy provides a quantitative measure of the energy required to initiate a chemical transformation, directly influencing the reaction kinetics. nih.gov

A notable area of investigation is the thermal degradation of organophosphorus compounds, which is critical for applications like flame retardants. Computational studies have been used to elucidate the decomposition mechanisms of methoxyphosphinate derivatives. For instance, research on the thermal decomposition of polymers containing methoxyphosphinate moieties has utilized DFT calculations to understand the initial bond-breaking events. faa.gov These studies often calculate the bond dissociation energies to predict the weakest link in the molecule and the most likely initial step of degradation. faa.gov

In a study on the thermal degradation of aluminum methyl methoxyphosphonate (AlPo), thermogravimetric analysis (TGA) showed a multi-step decomposition process. nih.gov The maximum decomposition temperatures (Tmax) obtained from derivative thermogravimetric (DTG) curves provide experimental benchmarks for computational models. nih.gov Theoretical calculations can then model the reaction pathways, such as the cleavage of P-O, P-C, or C-O bonds, and calculate the corresponding activation barriers to explain these experimental observations. nih.govresearchgate.net

For example, a computational study on the decomposition of trimethyl phosphate (B84403) (TMP), a related organophosphorus compound, identified methoxyphosphinate as a key intermediate. researchgate.net The study employed high-level quantum chemical calculations to determine the energetics of various reaction pathways, including H-atom abstraction and unimolecular decomposition. The calculated rate constants and barrier heights are crucial for developing kinetic models that can accurately predict the compound's behavior under different conditions. researchgate.net

Table 1: Calculated Energetics for Methoxyphosphinate-Related Reactions

This table presents representative data from computational studies on the energetics of reactions involving phosphinate compounds. The values illustrate how theoretical methods are used to quantify reaction barriers and stabilities. Note that the specific values can vary significantly depending on the molecular system, reaction type, and the level of theory used.

| Reaction / Process | Compound Type | Method | Calculated Parameter | Value (kJ/mol) | Reference |

| SN1-type C-OMs bond cleavage | Diethyl α-mesyloxy-benzylphosphonate | DFT | Gibbs Free Energy of Formation (Carbocation) | -9.0 to -14.1 | acs.org |

| Thermal Decomposition | Aluminum Methyl Methoxyphosphonate | TGA/DTG (Experimental) | Tmax (in N2) | 636 K (363 °C) | nih.gov |

| Thermal Decomposition | Aluminum Methyl Methoxyphosphonate | TGA/DTG (Experimental) | Tmax (in Air) | 626 K (353 °C) | nih.gov |

| H-atom Abstraction from TMP | Trimethyl Phosphate (TMP) | CCSD(T)//M06-2X | Activation Barrier (vs. ĊN radical) | ~20 | researchgate.net |

| H-atom Abstraction from TMP | Trimethyl Phosphate (TMP) | CCSD(T)//M06-2X | Activation Barrier (vs. ȮH radical) | ~10 | researchgate.net |

Note: Data for TMP is included as it is a closely related system where methoxyphosphinate is an intermediate. Tmax is an experimental value that computational barrier calculations aim to explain. Values are illustrative and sourced from related studies.

Prediction of Selectivity in Methoxyphosphinate Reactions

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions where multiple products are possible. numberanalytics.com In the context of methoxyphosphinate chemistry, theoretical calculations can forecast selectivity, such as regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). This predictive capability is vital for designing efficient synthetic routes and understanding complex reaction mechanisms. researchgate.netbeilstein-journals.org

The prediction of selectivity relies on comparing the activation energies of competing reaction pathways. beilstein-journals.org The pathway with the lowest energy barrier is kinetically favored and is predicted to yield the major product. numberanalytics.com DFT and other quantum mechanical methods are used to calculate the energies of the transition states for all possible reaction channels. numberanalytics.comrsc.org

For instance, in a nucleophilic substitution reaction on a substituted methoxyphosphinate, the nucleophile could attack different electrophilic centers. Computational models can determine the activation energy for each potential attack site. The site with the lowest activation barrier will be the predicted major product. Factors influencing this selectivity, such as steric hindrance and electronic effects (e.g., the partial charges on atoms), are inherently included in these quantum mechanical calculations. numberanalytics.commit.edu

While specific computational studies on the selectivity of methoxyphosphinate reactions are not widely published, the principles are well-established from studies on analogous organophosphorus compounds. For example, in C-H activation reactions catalyzed by metals, DFT calculations can predict which C-H bond will be preferentially functionalized by comparing the energies of the different possible metallacycle intermediates. beilstein-journals.org This methodology can be directly applied to predict the regioselectivity of reactions involving methoxyphosphinates.

Modern approaches also leverage machine learning (ML) trained on quantum mechanical data to accelerate the prediction of selectivity. researchgate.netmit.edu These models can learn the complex relationships between a molecule's structure and its reactivity, allowing for rapid screening of substrates and reaction conditions without the need for time-consuming DFT calculations for every new molecule. mit.edu

Table 2: Hypothetical Example of Regioselectivity Prediction in a Methoxyphosphinate Reaction

This table illustrates how computational results are used to predict regioselectivity. It shows a hypothetical reaction where a nucleophile (Nu⁻) can attack two different sites (A and B) on a methoxyphosphinate derivative. The calculated activation energies (ΔG‡) for the two competing transition states (TS-A and TS-B) determine the predicted product ratio.

| Reaction Pathway | Transition State | Computational Method | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| Attack at Site A | TS-A | DFT (B3LYP/6-31G) | 22.5 | Minor Product |

| Attack at Site B | TS-B | DFT (B3LYP/6-31G) | 19.8 | Major Product |

Note: This table is a hypothetical representation to illustrate the methodology of predicting selectivity based on calculated activation barriers. The lower activation energy for the pathway via TS-B indicates that the formation of the product from attack at Site B is kinetically favored.

Advanced Research Applications of Methoxyphosphinate Compounds

Methoxyphosphinates in Catalysis and Ligand Design

The tunability of phosphinate-based ligands makes them valuable tools in the field of catalysis. The introduction of a methoxy (B1213986) group can influence the ligand's electronic properties and its coordination behavior with metal centers, thereby impacting catalytic activity and selectivity.

The development of phosphorus-based ligands is a cornerstone of modern organometallic catalysis. nist.gov The electronic and steric properties of these ligands are critical as they directly influence the reactivity and selectivity of the metal catalyst. nist.gov Methoxyphosphinates represent a specific class of phosphinates where a methoxy group is attached to the phosphorus atom. The design and synthesis of such ligands are driven by the need to create catalysts with enhanced performance for specific organic transformations.

Phosphorus ligands, in general, are prized for their strong coordination to transition metals. acs.org The development of bidentate ligands, containing two coordinating atoms, has been a significant area of research. nih.gov P,N-ligands, which contain both phosphorus and nitrogen donor atoms, are widely used in asymmetric catalysis. nih.govarxiv.org The synthesis of these ligands can be modular, allowing for systematic variation of their steric and electronic properties to fine-tune catalytic performance. nist.gov For instance, the reaction of a secondary phosphine (B1218219) with an appropriate precursor can introduce the phosphinate moiety, which can then be further modified.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in chemistry, particularly for the production of pharmaceuticals and fine chemicals. acs.orgresearchgate.net Chiral ligands are essential for transferring chirality from the catalyst to the product. researchgate.net Phosphorus-containing ligands, including phosphinates, have been successfully employed in a variety of enantioselective transformations. acs.orgnih.gov

The effectiveness of a chiral ligand is often linked to its structural rigidity and the specific chiral environment it creates around the metal center. nist.gov Methoxyphosphinate-based ligands can be designed to be chiral, with the stereogenic center potentially located at the phosphorus atom itself (P-chiral) or on a backbone attached to the phosphinate group. These chiral ligands can be used in reactions such as asymmetric hydrogenations, allylic substitutions, and cross-coupling reactions. acs.orgnih.gov

For example, cinchona-phosphinate derivatives have been identified as effective organocatalysts for the enantioselective desymmetrization of unprotected sulfonimidamides via asymmetric acylation, achieving excellent yield and enantioselectivity. specialchem.com This highlights the potential of phosphinate moieties in designing highly selective catalysts. While this example is for a general phosphinate, it underscores the principle that methoxyphosphinate derivatives, with their specific electronic signature, could be tailored for similar or novel enantioselective transformations. The goal is to achieve high enantiomeric excess (e.e.), which represents the degree of stereoselectivity of the reaction.

| Catalyst/Ligand Type | Reaction Type | Substrate | Enantioselectivity (e.e.) | Reference |

| Cinchona-Phosphinate | Asymmetric Acylation | Sulfonimidamide | Excellent | specialchem.com |

| Pd/Chiral Phosphonate (B1237965) | Intramolecular Cyclization | C(sp3)–H bonds | Low | nih.gov |

| Pd/Pyridine-Hydrazone | 1,2-Addition | Formylphosphonate-derived hydrazones | 96 → >99% | nist.gov |

This table presents examples of enantioselective transformations using phosphorus-containing ligands, illustrating the potential for developing specific methoxyphosphinate-based catalysts.

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. mdpi.com A general catalytic cycle for a transition metal-catalyzed reaction involves several key steps: oxidative addition, migratory insertion, and reductive elimination. nih.govresearchgate.net The ligand plays a critical role in each of these steps, influencing the stability of intermediates and the energy barriers of transition states.

For phosphinate-based catalysts, mechanistic studies often involve techniques like ³¹P NMR spectroscopy to track the phosphorus-containing species throughout the reaction. isola-group.com The mechanism of phospho group transfer reactions can proceed through different pathways, such as associative (bond-making precedes bond-breaking) or dissociative (bond-breaking precedes bond-making) mechanisms. nih.gov The nature of the substituents on the phosphorus atom, such as a methoxy group, can influence which pathway is favored.

In the context of palladium-catalyzed reactions, the ligand can influence the formation of the active palladium hydride complex and facilitate steps like alcoholysis of an acyl palladium intermediate. nih.gov For instance, hemilabile ligands, which can partially dissociate from the metal center, can play a cooperative role in the catalytic cycle. nih.gov A methoxyphosphinate ligand could be designed to have hemilabile properties, where the oxygen of the methoxy group or the P=O group could reversibly coordinate to the metal center, influencing the catalytic activity. The hydrolysis of phosphinates has been studied and can proceed via different mechanisms depending on the conditions, which provides insight into the reactivity of the P-O-C bond present in methoxyphosphinates. aerofiltri.it

Applications in Asymmetric Catalysis for Enantioselective Transformations

Methoxyphosphinates in Materials Science and Engineering

The chemical properties of methoxyphosphinates also make them suitable for applications in materials science, particularly as flame retardants for polymers. Their ability to alter the decomposition pathway of a polymer upon heating is key to this application.

Phosphorus-based compounds are widely used as flame retardants in polymers as an alternative to halogenated systems. rsc.org They can act in the gas phase by releasing phosphorus-containing radicals that scavenge flame-propagating H• and OH• radicals, or in the condensed phase by promoting the formation of a protective char layer on the polymer surface. rsc.orgpsecommunity.org This char layer acts as a barrier to heat and mass transfer, slowing down the combustion process. aerofiltri.it

A specific example is the use of aluminum methylmethoxyphosphonate (AlPo) as a flame retardant for nylon 6 (PA6). nih.gov Research has shown that PA6 composites containing AlPo can achieve a high level of flame retardancy. For instance, a PA6 composite with 20 wt% of AlPo achieved a V-0 rating in the UL-94 vertical burn test, indicating that it self-extinguished quickly with no flaming drips. nih.gov This performance is attributed to AlPo's effectiveness in both the condensed and gas phases. nih.gov

In contrast, a commercial flame retardant, aluminum diethylphosphinate (AlPi), was found to act primarily in the gas phase in the same polymer matrix. nih.gov The ability of AlPo to promote charring in a non-charring polymer like PA6 is a significant advantage. nih.gov The phosphorus-containing substances produced during decomposition, such as phosphoric acid, facilitate the dehydration and carbonization of the polymer, leading to the formation of a protective char layer. psecommunity.org

| Polymer Composite | Flame Retardant Loading (wt%) | UL-94 Rating | Key Flame Retardant Action | Reference |

| PA6/AlPo | 20 | V-0 | Condensed and Gas Phase | nih.gov |

| PA6/AlPi | 15 | V-0 | Gas Phase | |

| PA6/AlPo | 15 | V-1 | Condensed and Gas Phase |

This table compares the flame retardant performance of Aluminum Methylmethoxyphosphonate (AlPo) with a commercial phosphinate (AlPi) in a Nylon 6 (PA6) matrix.

The effectiveness of a flame retardant is intrinsically linked to its thermal decomposition behavior and its interaction with the polymer matrix during pyrolysis. Techniques like Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition of polymers and their composites. nih.gov

In the case of aluminum methylmethoxyphosphonate (AlPo), TGA shows that it decomposes at a lower temperature than aluminum diethylphosphinate (AlPi). The initial decomposition temperature (Tid) and the temperature of maximum mass loss rate (Tmax) of PA6/AlPo composites are lower than those of neat PA6, indicating that the flame retardant initiates decomposition at an earlier stage. This early decomposition is crucial for initiating the flame retardant action before the polymer fully degrades.

The proposed decomposition mechanism for AlPo involves the cleavage of C-O and/or C-P bonds. nih.gov This is in contrast to AlPi, where the more stable C-C bond requires higher energy to break. nih.gov During the pyrolysis of PA6/AlPo composites, AlPo decomposes to release phosphorus-containing radicals into the gas phase, which inhibit the flame. Simultaneously, in the condensed phase, it promotes the formation of a stable, insulating char layer that protects the underlying polymer from further combustion and reduces the release of flammable gases. nih.gov This dual-mode action makes aluminum methylmethoxyphosphonate an effective flame retardant for polymers like nylon 6.

| Material | T5% (°C) | Tmax (°C) | Char Residue at 700°C (N₂) (%) | Reference |

| Pristine PA6 | 374 | 456 | 0.0 | |

| PA6/20% AlPo | 358 | 430 | 12.1 | |

| PA6/20% AlPi | 363 | 460 | 3.9 |